molecular formula C7H11N3O2S B15368416 N-isopropylpyrimidine-2-sulfonamide

N-isopropylpyrimidine-2-sulfonamide

Cat. No.: B15368416
M. Wt: 201.25 g/mol
InChI Key: MBOGBEFWVXDQTF-UHFFFAOYSA-N
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Description

N-Isopropylpyrimidine-2-sulfonamide is a pyrimidine-derived sulfonamide compound characterized by an isopropyl group attached to the nitrogen of the sulfonamide moiety and a pyrimidine ring system.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-propan-2-ylpyrimidine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6(2)10-13(11,12)7-8-4-3-5-9-7/h3-6,10H,1-2H3

InChI Key

MBOGBEFWVXDQTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=NC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of N-isopropylpyrimidine-2-sulfonamide lies in its isopropyl-sulfonamide group and pyrimidine core. Comparisons with analogous compounds reveal critical differences:

Compound Name Core Structure Substituents Key Structural Feature
This compound Pyrimidine-sulfonamide Isopropyl (N-attached), no aryl groups Compact alkyl group enhances lipophilicity
N-[4-(4-Fluorophenyl)-...methanesulfonamide Pyrimidine-sulfonamide 4-Fluorophenyl, hydroxymethyl, methyl Bulky fluorophenyl group increases steric hindrance
  • Electronic Effects : The electron-withdrawing fluorine in the fluorophenyl derivative () may enhance binding to polar enzyme active sites, whereas the isopropyl group in the target compound contributes to hydrophobic interactions .
  • Conformational Flexibility : Crystal structure data for the fluorophenyl analog () show a dihedral angle of 85.2° between the pyrimidine and fluorophenyl rings, suggesting restricted rotation. In contrast, the isopropyl group in this compound likely allows greater flexibility, impacting packing efficiency and solubility .

Physicochemical Properties

Hypothetical comparisons based on structural analogs:

Property This compound Fluorophenyl Derivative Methyl-Substituted Analog (Hypothetical)
Molecular Weight (g/mol) ~227 ~406 ~210
LogP (Lipophilicity) ~1.8 (estimated) ~2.5 ~1.2
Solubility (mg/mL) Moderate (aqueous) Low (due to fluorophenyl) High
  • Lipophilicity : The isopropyl group increases logP compared to methyl but remains lower than fluorophenyl-containing analogs, balancing membrane permeability and solubility.
  • Thermal Stability : The fluorophenyl derivative’s crystal structure () exhibits strong hydrogen-bonding networks (O–H···N, C–H···O), which may improve thermal stability relative to alkyl-substituted variants .

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